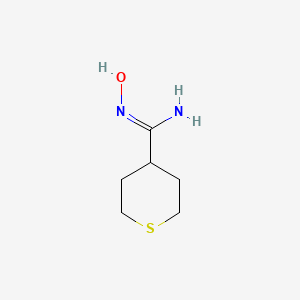

N'-hydroxythiane-4-carboximidamide

Description

N'-Hydroxythiane-4-carboximidamide (C₆H₁₂N₂O₂) is a cyclic hydroxamic acid derivative characterized by a sulfur-containing thiane (tetrahydrothiopyran) ring substituted at the 4-position with a carboximidamide group and an N-hydroxy moiety. Its structure (SMILES: C1COCCC1/C(=N/O)/N) features a six-membered thiane ring, a hydroxamic acid functional group (-NH-OH), and a planar carboximidamide (-C(=NH)-NH₂) unit. This compound’s InChIKey (MWBJZODENFIFCL-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name |

N'-hydroxythiane-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCGRRQQYCBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCC1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxythiane-4-carboximidamide can be achieved through a multi-step process. One common method involves the reaction of thiane-4-carboximidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of N’-hydroxythiane-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxythiane-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted imidamides.

Scientific Research Applications

Chemistry: N’-hydroxythiane-4-carboximidamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of infections and as a neuroprotective agent. Its ability to modulate oxidative stress pathways is of particular interest .

Industry: N’-hydroxythiane-4-carboximidamide is used in the production of UV-curable coatings and adhesives. Its chemical properties make it suitable for creating durable and high-performance materials .

Mechanism of Action

The mechanism by which N’-hydroxythiane-4-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress pathways by acting as an antioxidant, reducing the levels of reactive oxygen species in cells. This action is particularly relevant in neuroprotective applications, where it helps to mitigate the damage caused by oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

N'-Hydroxy-1H-indole-4-carboximidamide (C₉H₉N₃O)

Pyridine-4-carboxamidoxime N-oxide (C₆H₇N₃O₂)

N-Hydroxyoctanamide (C₈H₁₇NO₂)

Structural and Physicochemical Properties:

*Estimated XlogP for thiane analog based on structural similarity to indole derivative.

Key Differences:

- The indole derivative’s aromatic system enables π-π stacking interactions, advantageous in protein binding but may reduce solubility . Pyridine N-oxide’s electronegative N-oxide group increases polarity and hydrogen-bond acceptor capacity, favoring crystal packing and supramolecular interactions .

Hydrophobicity :

- Hydrogen Bonding: The thiane and indole compounds share 3 H-bond donors, but the pyridine N-oxide’s additional acceptors (4 vs. 2) may enhance solubility in polar solvents .

Biological Activity

N'-Hydroxythiane-4-carboximidamide is a compound of significant interest in biological and medicinal chemistry due to its various biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 145709692 |

| Molecular Formula | C6H12N2OS |

| Molecular Weight | 144.24 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C1CSCC1(C(=N\O)N)C(=O)N |

These properties facilitate its interaction with biological systems, making it a candidate for further investigation.

The biological activity of this compound primarily revolves around its ability to interact with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and proliferation. This mechanism is akin to that of several known antibiotics, positioning this compound as a potential antimicrobial agent .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains like Staphylococcus aureus and Klebsiella pneumoniae. The compound's mechanism involves disrupting protein synthesis, leading to bacterial cell death .

Case Studies

- In Vitro Studies : A study highlighted the efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The results suggest that the compound could serve as a basis for developing new antibiotics .

- Synergistic Effects : In combination with other antimicrobial agents, this compound showed enhanced activity against multi-drug resistant bacteria. This synergy indicates potential for use in combination therapies, which are increasingly necessary in combating antibiotic resistance .

Research Findings

Recent studies have focused on the broader implications of this compound in medicinal chemistry:

- Antiviral Properties : Preliminary findings suggest that the compound may also exhibit antiviral activity, although further research is necessary to elucidate these effects.

- Toxicity and Safety : Toxicological assessments indicate that while this compound has low acute toxicity, it can cause skin and eye irritation at higher concentrations. Safety protocols should be established for laboratory handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.